molecular formula C20H18F3N3O3S B11256548 N-(3-(6-propoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide

N-(3-(6-propoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B11256548
M. Wt: 437.4 g/mol
InChI Key: IDDQJOUMZREVFE-UHFFFAOYSA-N
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Description

N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyridazine ring, a trifluoromethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfonamide with altered electronic properties.

Scientific Research Applications

N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to the combination of its structural features, which confer specific properties and potential applications. The presence of both the pyridazine ring and the trifluoromethyl group makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C20H18F3N3O3S

Molecular Weight

437.4 g/mol

IUPAC Name

N-[3-(6-propoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C20H18F3N3O3S/c1-2-12-29-19-11-10-17(24-25-19)14-6-5-7-15(13-14)26-30(27,28)18-9-4-3-8-16(18)20(21,22)23/h3-11,13,26H,2,12H2,1H3

InChI Key

IDDQJOUMZREVFE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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